molecular formula C19H14N6O3S B2615882 1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1251702-64-3

1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2615882
CAS No.: 1251702-64-3
M. Wt: 406.42
InChI Key: CXBDCWGIRGQQSV-UHFFFAOYSA-N
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Description

1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrazolo[1,5-d][1,2,4]triazinone core, and a thiophene moiety

Preparation Methods

The synthesis of 1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions, followed by the construction of the pyrazolo[1,5-d][1,2,4]triazinone core. The thiophene moiety is then introduced through coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone include other pyrazolo[1,5-d][1,2,4]triazinone derivatives and oxadiazole-containing compounds These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S/c1-27-15-6-3-2-5-12(15)18-21-17(28-23-18)10-24-19(26)14-9-13(16-7-4-8-29-16)22-25(14)11-20-24/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBDCWGIRGQQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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